molecular formula C10H15NO3 B13232372 4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one

4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one

Cat. No.: B13232372
M. Wt: 197.23 g/mol
InChI Key: PJVBHDTTWVAMMQ-UHFFFAOYSA-N
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Description

4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one is a substituted pyran-2-one derivative characterized by a 6-methyl group on the pyrone ring and a 2-(ethylamino)ethoxy substituent at the 4-position. Safety guidelines emphasize precautions against heat, ignition sources, and proper handling to mitigate risks .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one

InChI

InChI=1S/C10H15NO3/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9/h6-7,11H,3-5H2,1-2H3

InChI Key

PJVBHDTTWVAMMQ-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC1=CC(=O)OC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with 2-(ethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The ethylamino group can interact with enzymes or receptors, modulating their activity. The pyran ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

4-Methoxy-6-methyl-2H-pyran-2-one

  • Structure: Replaces the ethylaminoethoxy group with a methoxy (-OCH₃) substituent.
  • It lacks the amino group, reducing water solubility compared to the target compound.
  • Applications : Used as a precursor in heterocyclic synthesis and referenced in crystallographic studies .

4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one

  • Structure: Differs by having a primary amine (-NH₂) instead of an ethylamino group on the ethoxy side chain.
  • Properties : The primary amine may improve aqueous solubility and reactivity in conjugation reactions (e.g., Schiff base formation). Molecular weight: 169.18 g/mol .
  • Handling: Similar safety precautions as the ethylamino derivative due to reactive amine functionality .

6-Ethyl-4-hydroxy-2H-pyran-2-one

  • Structure : Features a hydroxyl (-OH) group at the 4-position and an ethyl group at the 6-position.
  • Properties: The hydroxyl group enables hydrogen bonding, increasing crystallinity and acidity (pKa ~4–5 for similar pyrone derivatives). This contrasts with the ethylaminoethoxy group’s basicity .

Biological Activity

4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one, also known as 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16ClNO3C_{10}H_{16}ClNO_3 and a molecular weight of 219.69 g/mol. Its structure features a pyran-2-one core, characterized by a six-membered ring containing one oxygen atom and a carbonyl group. The ethylamino and ethoxy substituents are pivotal in determining its biological activity.

Biological Activity Overview

Preliminary studies have indicated that 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Initial findings suggest it may inhibit pro-inflammatory cytokines, though specific pathways remain to be elucidated.
  • Neuroprotective Effects : There is emerging evidence that this compound could provide neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

The biological activity of 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one is thought to involve interactions with various biological targets, including enzymes and receptors. The carbonyl group in the pyran ring is likely to participate in nucleophilic addition reactions, while the ethylamino group may engage in electrophilic substitution reactions. These interactions are critical for understanding its pharmacodynamics and pharmacokinetics.

Comparative Analysis

To better understand the uniqueness of 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Methoxy-6-methyl-2H-pyran-2-oneMethoxy group instead of ethylaminoModerate anti-inflammatoryLacks amino substituent affecting interaction
6-Methyl-4-(2-(methylamino)ethoxy)-2H-pyran-2-one hydrochlorideMethylamino substitutionPotentially similar activityDifferent amino group may alter efficacy
4-[2-(1-Piperidinyl)ethoxy]phenolContains piperidine ringAntidepressant propertiesDifferent ring structure influences activity

The presence of the ethylamino group in 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one sets it apart from these compounds, suggesting distinct biological profiles and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Characterization : The synthesis typically involves multi-step reactions requiring precise control over conditions to achieve high yields and purity. The characterization includes spectroscopic methods (NMR, IR) to confirm structure.
  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli. Further studies are needed to clarify the specific signaling pathways involved.
  • Potential for Drug Development : Given its unique structure and preliminary efficacy data, there is ongoing interest in exploring this compound for pharmaceutical applications, particularly as a novel anti-inflammatory or neuroprotective agent.

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